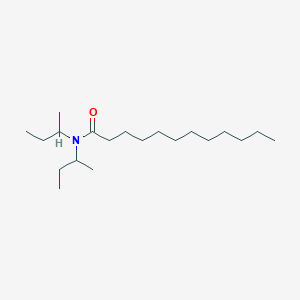

Dodecanamide, N,N-bis(1-methylpropyl)-

Description

Dodecanamide, N,N-bis(1-methylpropyl)- is a tertiary amide derivative of dodecanoic acid (lauric acid), featuring two branched 1-methylpropyl (isobutyl) groups attached to the nitrogen atom. These compounds are typically synthesized via amidation reactions or palladium-catalyzed coupling methods, as seen in analogous syntheses . The branched alkyl substituents likely influence its physicochemical properties, such as solubility, surface activity, and thermal stability, which are critical for applications in surfactants, polymer additives, or specialty chemicals.

Properties

CAS No. |

106119-95-3 |

|---|---|

Molecular Formula |

C20H41NO |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

N,N-di(butan-2-yl)dodecanamide |

InChI |

InChI=1S/C20H41NO/c1-6-9-10-11-12-13-14-15-16-17-20(22)21(18(4)7-2)19(5)8-3/h18-19H,6-17H2,1-5H3 |

InChI Key |

JGTWVDDLRSNAST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(C(C)CC)C(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N,N-bis(1-methylpropyl)- typically involves the reaction of dodecanoyl chloride with N,N-bis(1-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of Dodecanamide, N,N-bis(1-methylpropyl)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of reaction parameters such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N,N-bis(1-methylpropyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.

Major Products

Oxidation: Produces dodecanoic acid and N,N-bis(1-methylpropyl)amine.

Reduction: Produces N,N-bis(1-methylpropyl)dodecylamine.

Substitution: Produces various substituted amides depending on the nucleophile used.

Scientific Research Applications

Dodecanamide, N,N-bis(1-methylpropyl)- has several applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

Biology: Employed in the formulation of biological buffers and as a component in cell culture media.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Used in the production of detergents, lubricants, and as an anti-static agent in plastics.

Mechanism of Action

The mechanism of action of Dodecanamide, N,N-bis(1-methylpropyl)- primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and stabilization of emulsions. The compound interacts with lipid bilayers in biological membranes, which can enhance the delivery of drugs or other active ingredients.

Comparison with Similar Compounds

Comparison with Similar Dodecanamide Derivatives

Structural and Functional Overview

The table below compares Dodecanamide, N,N-bis(1-methylpropyl)- with structurally related compounds, emphasizing substituent effects on properties and applications:

Key Comparative Insights

Substituent Effects on Solubility and Surface Activity

- Branched vs. Linear Alkyl Groups : The 1-methylpropyl groups in the target compound introduce steric hindrance, likely reducing water solubility compared to linear analogs like N,N-bis(2-hydroxyethyl)dodecanamide, which has hydrophilic hydroxyl groups .

- Ionic Character: Cationic derivatives (e.g., trimethylammonio-substituted) exhibit higher surface activity due to electrostatic interactions, making them suitable for drug delivery systems . In contrast, non-ionic derivatives (e.g., hydroxyethyl or hydroxypropyl) are preferred in low-irritancy applications like cosmetics .

Thermal and Chemical Stability

- Hydroxyethyl and hydroxypropyl derivatives demonstrate stability under moderate temperatures, critical for food packaging and polymer processing .

- Cationic surfactants with quaternary ammonium groups show enhanced stability in acidic environments, enabling use in pharmaceutical formulations .

Toxicity and Regulatory Status

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.